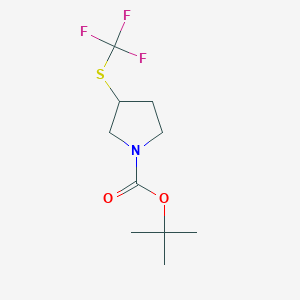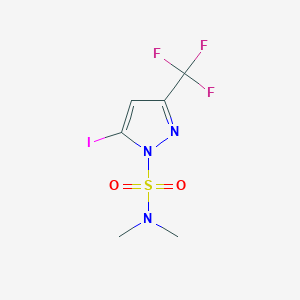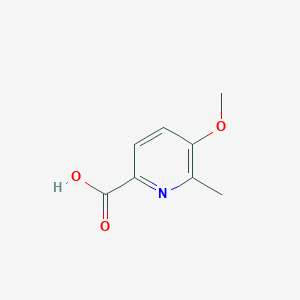
Fmoc-L-Mim-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-mimosine: (Fmoc-L-Mim-OH) is a derivative of mimosine, a non-proteinogenic amino acid found in the tropical legume Leucaena leucocephala. Mimosine is known for its ability to inhibit tyrosinase, cyclooxygenase, and lipoxygenase, making it a valuable compound in cosmetic and pharmaceutical applications . The Fmoc group is commonly used in peptide synthesis to protect the amino group during the assembly of peptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Isolation and Purification: Mimosine can be isolated and purified from the leaves of Leucaena leucocephala.
Fmoc Protection: The Fmoc group can be introduced to mimosine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane. This reaction forms N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-mimosine.
Industrial Production Methods: Industrial production of Fmoc-L-Mim-OH involves large-scale isolation of mimosine from Leucaena leucocephala, followed by Fmoc protection using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Mimosine can undergo oxidation reactions, particularly involving its hydroxy ketone group.
Substitution: The Fmoc group can be removed under basic conditions, such as with piperidine, to expose the amino group for further reactions.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used for efficient peptide coupling involving Fmoc-L-Mim-OH.
Major Products: The major products formed from reactions involving this compound are peptides with mimosine residues, which can be further modified for various applications .
Applications De Recherche Scientifique
Chemistry: Fmoc-L-Mim-OH is used in solid-phase peptide synthesis to incorporate mimosine residues into peptides. This allows for the creation of peptides with unique properties, such as enhanced biological activity and proteolytic resistance .
Biology and Medicine: Mimosine-containing peptides have shown potential in inducing apoptosis in cancer cells, making this compound a valuable compound in cancer research . Additionally, mimosine’s ability to inhibit tyrosinase makes it useful in developing skin-whitening agents .
Industry: In the cosmetic industry, this compound is used to develop products that inhibit melanin production, providing skin-whitening effects .
Mécanisme D'action
The mechanism of action of Fmoc-L-Mim-OH involves the inhibition of enzymes such as tyrosinase, cyclooxygenase, and lipoxygenase. Mimosine’s hydroxy ketone group plays a crucial role in these inhibitory effects . In cancer research, mimosine induces apoptosis by interfering with cell cycle progression and promoting cell death .
Comparaison Avec Des Composés Similaires
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Diphenylalanine: Used in the formation of hydrogels for biomedical applications.
Uniqueness: Fmoc-L-Mim-OH is unique due to its mimosine residue, which imparts specific biological activities such as enzyme inhibition and apoptosis induction. This makes it distinct from other Fmoc-protected amino acids that do not possess these properties .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c26-20-9-10-25(12-21(20)27)11-19(22(28)29)24-23(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19,27H,11,13H2,(H,24,30)(H,28,29)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJESBCSQUSFGRG-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC(=O)C(=C4)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC(=O)C(=C4)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(pentafluoroethyl)pyridin-3-yl]boronic acid](/img/structure/B6350611.png)

![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide](/img/structure/B6350623.png)










![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride](/img/structure/B6350703.png)
